N-(4-Methoxyphenyl)-3-oxobutanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJJKROCOJICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044689 | |

| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-98-9 | |

| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxyacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxyacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methoxyacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXYACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCG3918U16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties

An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant fine chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis protocols, analytical characterization, and key applications of this compound, grounding all claims in authoritative data.

Chemical Identity and Nomenclature

This compound is an organic compound identified by the CAS Registry Number 5437-98-9 .[1] It belongs to the class of acetoacetanilides, characterized by an acetoacetyl group linked to an aniline derivative via an amide bond. Understanding its various identifiers is critical for accurate database searches and regulatory compliance.

It is commonly known by several synonyms, including:

-

p-Acetoacetanisidide[1]

-

4′-Methoxyacetoacetanilide[1]

-

Acetoacet-p-anisidide[2]

-

N-(4-Methoxyphenyl)acetoacetamide[1]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 5437-98-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |

| Molecular Weight | 207.23 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [1][2] |

| InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | [1][2] |

| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N |[1][2] |

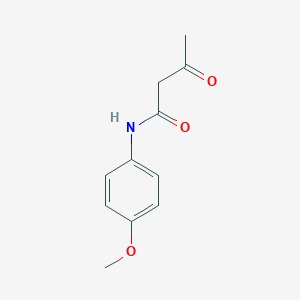

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application suitability. This compound is a stable solid under standard conditions.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | White crystalline powder | Appears as a solid at room temperature. | [3][4] |

| Melting Point | 112-118 °C | A critical indicator of purity. | [1][3][5] |

| Density | ~1.18 g/cm³ | [3] | |

| Solubility | Soluble in water; Slightly soluble in chloroform and methanol; Good solubility in ethanol and acetone. | The amide and methoxy groups enhance polarity and hydrogen bonding potential. | [3][4] |

| Storage | Store in a sealed container in a dry, cool, room-temperature environment. | Stable under recommended conditions. | [3][6][7] |

| Purity | Commercially available at ≥95% to >99% | High purity is crucial for its primary applications. | [3][6][8] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Calculated value, relevant for predicting transport properties. | [9] |

| logP (Octanol-Water Partition Coefficient) | 1.43 - 1.58 | Multiple calculated values available. |[9] |

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the acetoacetylation of p-anisidine (4-methoxyaniline). This can be achieved using reagents like diketene or by condensation with ethyl acetoacetate. The diketene route is often preferred for its mild reaction conditions.[10]

Experimental Protocol: Acetoacetylation using Diketene

This protocol describes a laboratory-scale synthesis. The rationale for cooling the initial reaction is to control the exothermic nucleophilic attack of the aniline's amino group on the highly reactive diketene, preventing side reactions and ensuring a higher yield of the desired product.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Diketene

-

Toluene (or another suitable inert solvent)

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in toluene.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to moderate the reaction rate.

-

Diketene Addition: Slowly add diketene (1.0-1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. It is critical to maintain the temperature below 25 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The resulting solid product can be isolated by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., water or a non-polar organic solvent) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization, typically from an ethanol/water mixture.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Standard techniques include NMR, IR, and Mass Spectrometry.

Spectroscopic Data (Predicted & Reported)

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl group (CH₃), a singlet for the methylene group (CH₂), aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH).

-

¹³C NMR: Signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons are expected.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching (for both ketone and amide), and C-O stretching from the methoxy group and aromatic ether linkage.[2]

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 207.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][11]

Core Applications and Industrial Significance

The primary and most significant application of this compound is as a key intermediate in the synthesis of azo dyes and pigments .[3][8][12]

Its chemical structure contains an active methylene group within the acetoacetyl moiety. This group is readily susceptible to coupling reactions with diazotized aromatic amines (diazonium salts). This reaction is the cornerstone of azo chemistry, forming the characteristic -N=N- azo chromophore. The specific properties of the final dye, particularly its color, are determined by the aromatic rings of both the diazonium salt and the coupling component. This compound is instrumental in producing a range of yellow and orange hues for industries such as:[3][8]

-

Textiles

-

Printing Inks

-

Paints and Coatings

-

Plastics

Caption: Role as an intermediate in Azo Dye synthesis.

Biological Context and Toxicological Profile

While its primary use is industrial, related structures have appeared in biological contexts, making its properties relevant to drug development professionals. A structurally similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of the analgesic-antipyretic drug bucetin.[13] This suggests that the N-phenyl-3-oxobutanamide scaffold can be involved in metabolic pathways, a crucial consideration in toxicology and drug design.

Safety and Hazard Information

Based on aggregated GHS data, this compound is considered hazardous.[9][14] Researchers and handlers must consult the full Safety Data Sheet (SDS) before use.[15]

Table 3: GHS Hazard Summary

| Hazard Code | Description | Precautionary Statement Examples | Source |

|---|---|---|---|

| H302 | Harmful if swallowed | P264, P270, P301+P317 | [2] |

| H315 | Causes skin irritation | P280, P302+P352 | [9][14] |

| H319 | Causes serious eye irritation | P305+P351+P338 | [9][14] |

| H335 | May cause respiratory irritation | P261, IF INHALED: Remove to fresh air |[9][14] |

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid breathing dust.[15]

-

Wash hands thoroughly after handling.[15]

References

- Acetoacet-p-Anisilide: Properties, Uses, and Sourcing in the Chemical Industry. Google Cloud.

- 4-Methoxyacetoacetanilide - Solubility of Things. Solubility of Things.

- This compound - CAS Common Chemistry. CAS.

- This compound | 5437-98-9 - Sigma-Aldrich. Sigma-Aldrich.

- This compound - 5437-98-9. ECHEMI.

- Product D

- Buying Acetoacet-p-Anisidide: Ensuring Purity for Dye and Pigment Synthesis. Google Cloud.

- 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem. PubChem, NIH.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Acetoacet-P-Anisidine - ChemNet. ChemNet.

- 5437-98-9 | this compound. Ambeed.com.

- N-(4-Methoxyphenyl)acetamide(51-66-1) - ChemicalBook. ChemicalBook.

- N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH.

- SAFETY DATA SHEET - BLD Pharmatech.

- This compound (C11H13NO3) - PubChemLite. PubChemLite.

- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols - Benchchem. BenchChem.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 5437-98-9 [sigmaaldrich.com]

- 7. biocrick.com [biocrick.com]

- 8. nbinno.com [nbinno.com]

- 9. 5437-98-9 | this compound | Tafenoquine Related | Ambeed.com [ambeed.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 12. Acetoacet-P-Anisidine 5437-98-9, China Acetoacet-P-Anisidine 5437-98-9 Manufacturers, China Acetoacet-P-Anisidine 5437-98-9 Suppliers - Haihua Chemical [chemnet.com]

- 13. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. fishersci.com [fishersci.com]

- 16. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

IUPAC name for N-(4-Methoxyphenyl)-3-oxobutanamide

An In-Depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5437-98-9), a significant intermediate in the chemical industry. The document delineates its nomenclature, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the mechanistic rationale behind the synthetic pathway and the analytical techniques required for structural elucidation and purity confirmation. Furthermore, this guide explores the compound's primary application as a precursor in the manufacturing of high-performance arylide yellow and orange pigments through azo coupling reactions. The potential, though less explored, biological activities of the broader acetoacetanilide class are also discussed, providing context for future research and development. This document is intended for researchers, chemists, and drug development professionals requiring a technical and practical understanding of this versatile chemical compound.

Nomenclature and Structural Identity

This compound is an organic compound belonging to the acetoacetanilide family.[1] An acetoacetanilide is characterized by an acetoacetamide group attached to an aniline derivative; in this case, the aniline is substituted with a methoxy group at the para (4) position.[1] The definitive IUPAC name for this compound is This compound .[2][3]

The compound exists predominantly in the keto-amide tautomeric form, a structural characteristic confirmed by X-ray crystallography on analogous structures.[1] This conformation is stabilized by intermolecular hydrogen bonding.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 5437-98-9 | [2][4] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2][3] |

| Synonyms | 4'-Methoxyacetoacetanilide, p-Acetoacetanisidide, Acetoacet-p-anisidide | [2] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application, handling, and storage. The properties of this compound are summarized below.

Table 2: Key Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 207.23 | g/mol | [2][4] |

| Appearance | White to off-white solid/crystalline powder | - | |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 4 | [2] | |

| XLogP3 | 1.5 | [2] |

Synthesis Pathway and Experimental Protocol

Synthesis Rationale

The most common and industrially viable method for synthesizing acetoacetanilides is the acetoacetylation of an aniline derivative.[1] In the case of this compound, the synthesis involves the reaction of p-anisidine (4-methoxyaniline) with an acetoacetylating agent, typically diketene .

The causality of this reaction lies in the nucleophilic nature of the primary amine group (-NH₂) on p-anisidine and the electrophilic nature of the strained β-lactone ring of diketene. The nitrogen atom of the amine attacks one of the carbonyl carbons of diketene, leading to the opening of the ring and subsequent formation of the amide bond, yielding the final product. The reaction is typically carried out in an inert solvent to facilitate mixing and control the reaction temperature.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

-

Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-anisidine (12.3 g, 0.1 mol) and 100 mL of an inert solvent like toluene.

-

Reagent Addition: While stirring the solution, slowly add diketene (8.4 g, 0.1 mol) dropwise via the dropping funnel. Maintain the reaction temperature between 25-35°C. An exothermic reaction will be observed; use an ice bath to control the temperature if necessary. The dropwise addition is crucial to prevent dimerization of diketene and control the exotherm.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The product will begin to precipitate as a solid.

-

Isolation: Cool the reaction mixture to 0-5°C to maximize precipitation. Collect the solid product by suction filtration.

-

Purification: Wash the collected solid (filter cake) with cold isopropanol (2 x 30 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically >90%.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis (see Section 4.0).

Analytical Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | δ ~2.3 ppm (s, 3H), δ ~3.6 ppm (s, 2H), δ ~3.8 ppm (s, 3H), δ ~6.9 ppm (d, 2H), δ ~7.5 ppm (d, 2H), δ ~9.8 ppm (s, 1H, broad) | Corresponds to the acetyl CH₃, methylene CH₂, methoxy OCH₃, aromatic protons ortho to OCH₃, aromatic protons ortho to NH, and the amide N-H proton, respectively. |

| FT-IR | ~3300 cm⁻¹, ~1720 cm⁻¹, ~1670 cm⁻¹, ~1510 cm⁻¹ | N-H stretch (amide), C=O stretch (ketone), C=O stretch (amide I band), and C=C stretch (aromatic ring), respectively. |

| Mass Spec (ESI+) | m/z = 208.0968 [M+H]⁺, m/z = 230.0787 [M+Na]⁺ | Confirms the molecular weight of the compound.[3] |

Industrial Applications and Significance

Primary Application: Pigment Intermediate

The principal industrial application of this compound is as a key intermediate in the synthesis of arylide (or azo) pigments. These pigments are widely used in plastics, coatings, and printing inks due to their excellent stability and vibrant colors.[5]

The formation of the pigment occurs through an azo coupling reaction . In this process, an aromatic amine is first diazotized using nitrous acid to form a diazonium salt. This highly reactive diazonium salt then acts as an electrophile and reacts with the electron-rich methylene carbon (the coupling site) of this compound to form a highly conjugated azo compound, which is the pigment.

Azo Coupling Reaction Diagram

Caption: Schematic of the azo coupling reaction to form an arylide pigment.

Broader Significance and Potential Applications

While pigment synthesis is its main role, the broader class of acetanilide derivatives has been recognized for diverse pharmacological properties.[6] Various substituted acetanilides have demonstrated antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.[6][7] Although this compound itself is not marketed as a therapeutic, its structural motif suggests that it and its derivatives could be valuable scaffolds in medicinal chemistry and drug discovery programs.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this chemical is not classified for most hazards. However, a minority of reports indicate it may be harmful if swallowed.[2] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

- A Comparative Analysis of the Biological Activities of Substituted Acetanilides. (2025). Benchchem.

- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). Bentham Science.

-

4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | C11H12ClNO3 | CID 2392357. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

This compound (C11H13NO3). (n.d.). PubChemLite. Available at: [Link]

-

Acetoacetanilide | C10H11NO2 | CID 7592. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Acetoacetanilide. (n.d.). Wikipedia. Available at: [Link]

-

This compound. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]

-

N-(4-Methylphenyl)-3-oxobutanamide. (2024). ChemBK. Available at: [Link]

-

Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Chemical Information. Available at: [Link]

-

Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

-

N-[4-(Acetylamino)-2-chloro-5-methoxyphenyl]-3-oxobutanamide. (n.d.). CAS Common Chemistry. Available at: [Link]

-

Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-. (n.d.). US EPA. Available at: [Link]

-

2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. (n.d.). ECHA. Available at: [Link]

-

The Role of N-(4-Methylphenyl)-3-oxobutanamide in Modern Pigment Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [dyestuffintermediates.com]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-(4-Methoxyphenyl)-3-oxobutanamide chemical structure and formula

An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis, structural analysis, and applications, grounding all claims in authoritative data.

Core Identity and Chemical Structure

This compound, also widely known by synonyms such as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide, is an organic compound with significant utility in synthetic chemistry.[1][2] Its identity is cataloged under CAS Number 5437-98-9 .[1]

The molecule's architecture consists of a central butanamide backbone. A methoxy-substituted phenyl ring is attached to the amide nitrogen, while a ketone group is present at the C3 position of the butanoyl chain. This β-ketoamide functionality is the primary site of its chemical reactivity.

Molecular Formula: C₁₁H₁₃NO₃[1]

Molecular Weight: 207.23 g/mol [1]

The structural formula can be represented by the SMILES string: CC(=O)CC(=O)NC1=CC=C(C=C1)OC.[1][3]

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. Key properties are summarized below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-118 °C | [2] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Solubility | Soluble in water | [2] |

Synthesis Protocol and Rationale

The synthesis of this compound is typically achieved via the N-acetoacetylation of p-anisidine (4-methoxyaniline). The choice of acetoacetylating agent is critical; diketene is highly effective due to its reactivity, while ethyl acetoacetate is a common alternative that proceeds via a condensation reaction with the elimination of ethanol.

Causality of Experimental Choice: The reaction leverages the nucleophilic character of the primary amine on p-anisidine, which readily attacks the highly electrophilic carbonyl carbon of the β-lactone ring in diketene. This mechanism is efficient and generally proceeds to high yield at moderate temperatures without the need for a catalyst.

Experimental Protocol: Synthesis via Diketene

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1.0 equivalent) in a suitable inert solvent such as toluene or ethyl acetate.

-

Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates from the solution. If not, cool the mixture again to induce crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold solvent to remove unreacted starting material. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain high-purity this compound.

-

Validation: Dry the final product under vacuum and confirm its identity and purity via melting point analysis and spectroscopic methods (NMR, IR).

Caption: General workflow for the synthesis of this compound.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms.[2]

-

¹H NMR: Expected signals include distinct doublets in the aromatic region (6.8-7.5 ppm) for the methoxyphenyl protons, a singlet around 3.8 ppm for the methoxy group (–OCH₃), a singlet for the active methylene protons (–COCH₂CO–), and a singlet for the terminal methyl group (–COCH₃). The amide proton (–NH–) will appear as a broad singlet.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbons (ketone and amide), aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected absorptions include N-H stretching (around 3300 cm⁻¹), C=O stretching for the amide and ketone (1650-1720 cm⁻¹), and C-O stretching for the methoxy group.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum should show a molecular ion peak [M]+ corresponding to 207.23 m/z.[1]

Caption: Workflow for the comprehensive structural validation of the final product.

Applications in Industry and Research

While seemingly a simple molecule, this compound is a valuable precursor with applications spanning multiple sectors.

Intermediate for Dyes and Pigments

The primary industrial application is as a coupling component in the synthesis of azo dyes.[2][4] The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated and can react with diazonium salts in an azo coupling reaction. This leads to the formation of highly conjugated systems responsible for vibrant colors, particularly yellows and oranges used in textiles, paints, and plastics.[5]

Caption: Role as a key intermediate in the synthesis of azo dyes.

Scaffold in Medicinal Chemistry and Drug Development

For drug development professionals, the N-aryl-β-ketoamide scaffold is of significant interest. While specific biological activity for this compound itself is not widely documented, closely related 4-oxobutanamide derivatives have shown promise in several therapeutic areas.

-

Antitumor Activity: Studies on novel 4-oxobutanamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The core structure serves as a versatile starting point for synthesizing more complex molecules that can interact with biological targets.

-

Antimicrobial Potential: The 3-oxobutanamide structure is a known scaffold for synthesizing heterocyclic compounds that may possess antibacterial and antifungal properties.[6] The methoxyphenyl moiety can be further functionalized to modulate activity and pharmacokinetic properties.

Its structural similarity to intermediates in the biotransformation of analgesics like bucetin also suggests its relevance in metabolic studies.[7] Researchers can use this compound as a building block to explore structure-activity relationships (SAR) for developing new therapeutic agents.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

-

Hazards Identification: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[8]

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21576, 4'-Methoxyacetoacetanilide. PubChem. Retrieved December 25, 2025, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2392357, N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide. PubChem. Retrieved December 25, 2025, from [Link].

-

PubChemLite (n.d.). This compound (C11H13NO3). PubChemLite. Retrieved December 25, 2025, from [Link].

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. dye-inter mediates.com. Retrieved December 25, 2025, from [Link] mediates.com/n-4-chloro-25-dimethoxyphenyl-3-oxobutanamide.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. Retrieved December 25, 2025, from [Link].

-

CAS Common Chemistry (n.d.). N-[4-(Acetylamino)-2-chloro-5-methoxyphenyl]-3-oxobutanamide. CAS. Retrieved December 25, 2025, from [Link].

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). This compound. dye-inter mediates.com. Retrieved December 25, 2025, from [Link] mediates.com/n-4-methoxyphenyl-3-oxobutanamide.

-

Yathirajan, H. S., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link].

Sources

- 1. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound [dyestuffintermediates.com]

- 5. N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)-3-oxobutanamide is a chemical compound that belongs to the class of acetoacetanilides. Possessing a methoxy-substituted phenyl ring linked to a β-ketoamide functional group, this molecule serves as a versatile scaffold in organic synthesis and has garnered interest for its potential applications in various scientific fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and an exploration of its potential in drug discovery and development, drawing upon existing knowledge of its properties and the bioactivities of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature and is also widely known by several synonyms and common names. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5437-98-9 | [2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Physical Form | White to off-white crystalline powder | [2] |

| Melting Point | 115-118 °C | [2] |

| InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | [1] |

| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [1] |

| Predicted XLogP3 | 1.5 | [1] |

Synonyms and Trade Names

While specific trade names for this compound are not commonly found in the literature, it is referenced by a variety of synonyms. This extensive list of alternative names is crucial for comprehensive literature searches and procurement.

| Synonyms |

| 4'-Methoxyacetoacetanilide |

| p-ACETOACETANISIDIDE |

| Acetoacet-p-anisidide |

| p-Acetoacetanisidine |

| para-Acetoacetanisidide |

| N-(4-Methoxyphenyl)acetoacetamide |

| Acetoacetanilide, 4'-methoxy- |

| p-Methoxyacetoacetanilide |

| Butanamide, N-(4-methoxyphenyl)-3-oxo- |

| ACETOACETIC ACID P-ANISIDIDE |

| NSC 116392 |

| NSC 16508 |

| NSC 216130 |

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. The two primary routes involve the condensation of 4-methoxyaniline with a β-ketoester or the acylation of 4-methoxyaniline with diketene.

Route 1: Condensation of 4-Methoxyaniline with Ethyl Acetoacetate

This is a classical and widely used method for the preparation of N-aryl-β-ketoamides. The reaction involves the nucleophilic attack of the amino group of 4-methoxyaniline on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Caption: Synthesis of this compound via condensation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 120-140°C with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction typically takes 2-4 hours for completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

Route 2: Acylation of 4-Methoxyaniline with Diketene

An alternative and often milder route involves the acylation of 4-methoxyaniline with diketene. This method avoids the need for high temperatures and the removal of a volatile byproduct.

Caption: Synthesis of this compound via acylation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Addition of Diketene: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: The work-up and purification steps are similar to Route 1, typically involving washing with a mild base to remove any unreacted starting materials, followed by recrystallization.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl ring, typically as a set of doublets in the downfield region. The methylene and methyl protons of the oxobutanamide chain will resonate in the upfield region.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. A supplementary information file for a related synthesis provided the following ¹³C NMR data for a similar structure (in DMSO-d₆): δ 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1.[3]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activities, the broader class of 3-oxobutanamides and compounds containing the N-(4-methoxyphenyl) moiety have shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Potential Antitumor Activity

Derivatives of 4-oxobutanamide have demonstrated potential as antitumor agents. The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes in cancer progression, such as cell proliferation, adhesion, and invasion.[5] Furthermore, studies on other methoxyphenyl-containing compounds have shown cytotoxic activity against various cancer cell lines. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone displayed cytotoxicity in tumor cell lines with IC₅₀ values in the nanomolar range.[6]

Caption: Potential antitumor mechanisms of the 4-oxobutanamide scaffold.

Potential Antimicrobial Activity

The 3-oxobutanamide core is a versatile scaffold for the synthesis of various heterocyclic compounds that have exhibited antibacterial and antifungal activities.[5] Additionally, studies on related N-(4-methoxyphenyl)acetamide derivatives have shown antifungal and antibacterial properties.[7] This suggests that this compound and its derivatives could be explored for the development of new antimicrobial agents.

Other Potential Therapeutic Areas

-

Anthelmintic Activity: A study on N-(4-methoxyphenyl)pentanamide, a structurally related compound, demonstrated anthelmintic activity against the nematode Toxocara canis.[5] This opens up the possibility of investigating the anthelmintic potential of this compound.

-

Antiplatelet Aggregation: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and showed in vitro antiplatelet aggregation activities.[8] This suggests that the N-(4-methoxyphenyl) moiety might contribute to this biological effect.

-

Modulation of Signaling Pathways: While no specific signaling pathways have been elucidated for this compound, a related compound, N-(4-methoxyphenyl) caffeamide, was found to inhibit melanogenesis by modulating the AKT/GSK3β signaling pathway.[9] This indicates that the N-(4-methoxyphenyl) group can be a key pharmacophore for interacting with specific biological targets.

Conclusion

This compound is a readily accessible compound with a well-defined chemical structure and established synthesis routes. While its primary documented application is as an intermediate in the synthesis of dyes, its structural features, particularly the β-ketoamide and the methoxy-substituted phenyl ring, suggest a latent potential for broader applications in medicinal chemistry and drug discovery. The demonstrated bioactivities of structurally related compounds in areas such as oncology, infectious diseases, and helminth infections provide a strong rationale for further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on the systematic biological screening of this compound, elucidation of its mechanism of action, and structure-activity relationship studies to unlock its full potential as a lead compound for the development of novel therapeutics.

References

-

PubChem. 4'-Methoxyacetoacetanilide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChemLite. This compound (C11H13NO3). [Link]

-

PubMed. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. [Link]

-

PubMed Central (PMC). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

-

PubMed. N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. [Link]

-

PubMed Central (PMC). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. [Link]

-

ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

Sources

- 1. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

An In-Depth Technical Guide to the Physical Properties of N-(4-Methoxyphenyl)-3-oxobutanamide

This compound, also known as Acetoacet-p-anisidide, is a chemical intermediate with significance in various synthesis processes, including the production of dyes and pigments.[1] In the realm of pharmaceutical research and drug development, the physical properties of a compound are fundamental to its formulation, bioavailability, and overall therapeutic efficacy. Among the most critical of these properties are the melting point and solubility. The melting point serves as a crucial indicator of purity and is a fixed characteristic of a pure crystalline solid.[2] Solubility, particularly in aqueous and organic media, governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This technical guide provides a comprehensive overview of the melting point and solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for the experimental determination of these essential physical properties. The protocols described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Physicochemical Data of this compound

Below is a summary of the known physical properties of this compound.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range.[2] Impurities typically cause a depression and broadening of the melting point range.[2] Therefore, accurate melting point determination is a primary method for assessing the purity of a sample.

| Property | Value | Source(s) |

| Melting Point | 115-118 °C | [1][4][5] |

Solubility Profile

Solubility is a critical factor for the formulation of dosage forms and for ensuring adequate bioavailability of an active pharmaceutical ingredient (API).[3] The solubility of this compound is influenced by its molecular structure, which includes a polar amide group and a methoxyphenyl moiety.[4][6] The amide group can participate in hydrogen bonding, which enhances solubility in polar solvents like water.[4][6]

The following table summarizes the qualitative solubility of this compound in various solvents.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][4][7] |

| Chloroform | Slightly Soluble | [1][4] |

| Methanol | Slightly Soluble | [1][4] |

| Ethanol | Likely Soluble | [4] |

| Acetone | Likely Soluble | [4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[2][8][9][10] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance melts.[8]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is pure and finely powdered.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring the open end is used for loading. Gently tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more precise measurement.

-

Accurate Measurement: Allow the apparatus to cool. Then, begin heating again at a slower, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[2]

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Replicate Measurements: For accuracy, perform the measurement in triplicate and calculate the average melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate melting point determination.[2]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a high degree of purity, while a broad range suggests the presence of impurities.[2]

Diagram of Melting Point Determination Workflow:

Sources

- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. bioassaysys.com [bioassaysys.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. capa.org.tw [capa.org.tw]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. davjalandhar.com [davjalandhar.com]

- 10. athabascau.ca [athabascau.ca]

Spectroscopic Data of N-(4-Methoxyphenyl)-3-oxobutanamide: An In-depth Technical Guide

Introduction

N-(4-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-p-anisidide, is a fine chemical intermediate with the molecular formula C₁₁H₁₃NO₃. It plays a significant role as a coupling component in the synthesis of azo dyes and pigments, particularly for achieving yellow and orange hues. Given its industrial importance, a thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the rationale behind the analytical techniques and the structural deductions derived from them.

Molecular Structure and Isomerism

A key feature of this compound is its potential for keto-enol tautomerism, a phenomenon common in β-dicarbonyl compounds. This equilibrium between the keto and enol forms can influence its reactivity and is often observable in spectroscopic analyses, particularly NMR. The choice of solvent and temperature can affect the equilibrium between these two forms.

Caption: Keto-enol tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent to minimize solvent interference.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation : Utilize a 400 or 500 MHz NMR spectrometer for data acquisition.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in its predominant keto form is expected to show distinct signals corresponding to the aromatic, methoxy, methylene, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Singlet | 2H | -COCH₂CO- |

| ~2.3 | Singlet | 3H | -COCH₃ |

| ~9.0 | Singlet (broad) | 1H | -NH- |

Interpretation :

-

The aromatic protons on the p-methoxyphenyl ring are expected to appear as two doublets due to ortho-coupling. The protons closer to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (~7.4 ppm) compared to the protons adjacent to the electron-donating methoxy group (~6.8 ppm).

-

The singlet at ~3.8 ppm is characteristic of the methoxy group protons.

-

The methylene protons flanked by two carbonyl groups in the keto form are chemically equivalent and thus appear as a single peak at around 3.6 ppm.

-

The terminal methyl protons of the acetyl group are observed as a singlet at approximately 2.3 ppm.

-

The amide proton typically appears as a broad singlet at a higher chemical shift (~9.0 ppm), and its position can be sensitive to concentration and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Ketone C=O |

| ~165 | Amide C=O |

| ~156 | Ar-C (attached to -OCH₃) |

| ~131 | Ar-C (attached to -NH) |

| ~122 | Ar-C (ortho to -NH) |

| ~114 | Ar-C (ortho to -OCH₃) |

| ~55 | -OCH₃ |

| ~50 | -COCH₂CO- |

| ~30 | -COCH₃ |

Interpretation :

-

The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the amide carbonyl (~165 ppm).

-

The aromatic carbons show distinct signals, with the carbon attached to the electronegative oxygen of the methoxy group appearing at a high chemical shift (~156 ppm).

-

The methoxy carbon itself is found at around 55 ppm.

-

The methylene carbon and the methyl carbon of the oxobutanamide chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Experimental Protocol: FT-IR

For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film.

-

KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a translucent pellet using a hydraulic press.

-

Thin Film Method : Dissolve a small amount of the compound in a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Data Acquisition : Place the prepared sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600, ~1510 | Strong | Aromatic C=C stretch |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1240 | Strong | Asymmetric C-O-C stretch (ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (ether) |

Interpretation :

-

A key feature is the presence of two distinct carbonyl peaks. The peak at a higher wavenumber (~1715 cm⁻¹) corresponds to the ketone C=O stretch, while the one at a lower frequency (~1670 cm⁻¹) is due to the amide C=O (Amide I band). The lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair.

-

The N-H stretching vibration of the secondary amide appears around 3300 cm⁻¹.

-

The aromatic C=C stretching vibrations are observed in the 1600-1510 cm⁻¹ region.

-

The strong band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound (molar mass 207.23 g/mol ) will show a molecular ion peak and several fragment ion peaks.

| m/z | Possible Fragment Ion |

| 207 | [M]⁺• (Molecular Ion) |

| 165 | [M - CH₂=C=O]⁺• |

| 123 | [H₂NC₆H₄OCH₃]⁺• |

| 108 | [HOC₆H₄NH]⁺• |

| 43 | [CH₃CO]⁺ |

Interpretation :

-

The peak at m/z 207 corresponds to the molecular ion [C₁₁H₁₃NO₃]⁺•, confirming the molecular weight of the compound.

-

A common fragmentation pathway for amides is the McLafferty rearrangement, which could lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment at m/z 165.

-

Cleavage of the amide bond can lead to the formation of the p-methoxyaniline radical cation at m/z 123.

-

Further fragmentation of the m/z 123 ion by loss of a methyl radical can produce the ion at m/z 108.

-

The base peak is often observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates a logical approach to the structural elucidation of this and similar compounds.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic data from NMR, IR, and Mass Spectrometry provide a detailed and consistent picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into fragmentation patterns. This comprehensive spectroscopic profile is essential for researchers and professionals in drug development and materials science, ensuring the identity and purity of this important chemical intermediate.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Illinois. (n.d.). ionization - methods: mass spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Atta-ur-Rahman & M. Iqbal Choudhary. (1996). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Scribd. (n.d.). Procedure A. Obtain IR Spectra. Retrieved from [Link]

-

ResearchGate. (2021, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H13NO3). Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

Keto-enol tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide

An In-Depth Technical Guide to the Keto-Enol Tautomerism of N-(4-Methoxyphenyl)-3-oxobutanamide

Abstract

This compound, a β-ketoamide, serves as a quintessential model for exploring the principles of keto-enol tautomerism. This phenomenon, involving a dynamic equilibrium between two constitutional isomers, is of paramount importance in drug development, chemical synthesis, and materials science, as the predominant tautomer dictates the molecule's reactivity, polarity, and biological interactions. This technical guide provides a comprehensive framework for the synthesis, characterization, and detailed investigation of the tautomeric equilibrium of this compound. We present validated, step-by-step protocols for analysis by Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, coupled with a discussion on the causal mechanisms driving the equilibrium shift, such as solvent effects and intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify tautomerism in β-dicarbonyl systems.

Introduction to Tautomerism in β-Ketoamides

Tautomers are constitutional isomers that readily interconvert, with the most common form being prototropic tautomerism, which involves the migration of a proton.[1] In the case of this compound, a β-dicarbonyl compound, the equilibrium between the keto and enol forms is a classic example of this phenomenon.[2] The acidity of the α-hydrogen, positioned between the two carbonyl groups, facilitates its relocation to one of the carbonyl oxygens, resulting in the formation of an enol isomer.[3]

The position of this equilibrium is not static; it is a thermodynamically driven process profoundly influenced by several factors:

-

Solvent Polarity: The solvent environment can preferentially stabilize one tautomer over the other.[4][5]

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered quasi-aromatic ring via an internal hydrogen bond.[2]

-

Temperature: Changes in temperature can shift the equilibrium, providing insights into the thermodynamic parameters (ΔG, ΔH, and ΔS) of the process.[6]

Understanding and controlling this equilibrium is critical. For instance, in drug design, the ability of a molecule to exist in a specific tautomeric form can determine its binding affinity to a biological target. This guide provides the foundational methodologies to rigorously investigate these dynamics.

The Tautomeric System: this compound

This compound (also known as 4'-Methoxyacetoacetanilide) possesses the key structural features of a β-ketoamide that give rise to tautomerism: a ketone carbonyl, an amide carbonyl, and an intervening methylene group (α-carbon).[7] While crystallographic studies have shown that the compound exists exclusively in the keto form in the solid state[8], in solution, it establishes a dynamic equilibrium with its enol tautomer.

The equilibrium can be visualized as follows:

Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Step-by-Step Procedure:

-

Sample Preparation: Prepare solutions of this compound at a consistent concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents of varying polarity, such as Chloroform-d (CDCl₃), DMSO-d₆, and Methanol-d₄.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) inside the spectrometer before acquisition.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay to allow for accurate signal integration.

-

Spectral Analysis & Peak Assignment:

-

Keto Form: Identify the characteristic singlet for the α-methylene protons (-CO-CH₂ -CO-), typically expected in the 3.5-3.8 ppm region. [9]Also, identify the singlet for the terminal methyl group (-COCH₃ ), expected around 2.2-2.3 ppm.

-

Enol Form: Identify the characteristic singlet for the vinylic proton (-C=CH -), expected in the 5.0-5.5 ppm region. The enolic hydroxyl proton (-OH ) will appear as a broad singlet at a significantly downfield chemical shift (typically 12-15 ppm) due to strong intramolecular hydrogen bonding. [3]The terminal methyl group of the enol form will be slightly upfield compared to the keto form.

-

-

Integration: Carefully integrate the distinct signals corresponding to the keto and enol tautomers. The most reliable signals for comparison are the α-methylene protons of the keto form and the vinylic proton of the enol form.

Protocol 2: UV-Vis Spectroscopic Analysis

This protocol leverages the differences in the chromophoric systems of the keto and enol tautomers to observe shifts in the equilibrium. The enol form, with its conjugated π-system, exhibits different absorption characteristics compared to the more isolated carbonyls of the keto form. [10][11] Step-by-Step Procedure:

-

Sample Preparation: Prepare dilute solutions of the compound in a series of spectroscopic-grade solvents with a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Spectral Analysis:

-

Keto Tautomer: Look for a weak absorption band corresponding to the n→π* transition of the isolated carbonyl groups, typically in the 270-300 nm range. [11] * Enol Tautomer: Look for a strong absorption band corresponding to the π→π* transition of the conjugated system, expected at a longer wavelength (e.g., >300 nm), the position of which will be solvent-dependent. [12][13]

-

Data Interpretation and Discussion

Quantitative Analysis of Tautomeric Equilibrium via ¹H NMR

The power of ¹H NMR lies in its ability to provide a direct quantitative measure of the tautomeric population. [14]The equilibrium constant, Keq, is calculated from the integrated signal areas (I).

Equation for Keq: Keq = [Enol] / [Keto] = I(enol) / (I(keto) / 2)

Causality Note: The integral of the keto methylene signal (I(keto)) is divided by two because it represents two protons, whereas the vinylic enol signal (I(enol)) represents a single proton. This normalization is a self-validating step crucial for accuracy. [6] The percentage of the enol tautomer can be calculated as: % Enol = (I(enol) / (I(enol) + (I(keto) / 2))) * 100

Table 1: Hypothetical ¹H NMR Data for Tautomeric Equilibrium in Various Solvents

| Solvent | Dielectric Constant (ε) | Keto (α-CH₂) Integral | Enol (vinyl-CH) Integral | % Enol (Calculated) | Keq |

| CDCl₃ | 4.8 | 1.00 | 0.25 | 20.0% | 0.25 |

| Acetone-d₆ | 20.7 | 1.00 | 0.12 | 10.7% | 0.12 |

| DMSO-d₆ | 46.7 | 1.00 | 0.08 | 7.4% | 0.08 |

| Methanol-d₄ | 32.7 | 1.00 | 0.05 | 4.8% | 0.05 |

This data is illustrative. As a rule, the equilibrium tends to shift toward the keto form in more polar solvents. [4]Polar solvents, especially those that are hydrogen bond acceptors (like DMSO) or donors (like methanol), can form intermolecular hydrogen bonds with the solute, which disrupts the stabilizing intramolecular hydrogen bond of the enol form. [15][16]This favors the more polar keto tautomer, which is better solvated by the polar environment.

The Role of Intramolecular Hydrogen Bonding

The stability of the enol tautomer, particularly in non-polar solvents, is largely attributed to the formation of a stable, six-membered intramolecular hydrogen bond. This creates a pseudo-aromatic ring structure that significantly lowers the energy of the enol form. [2]

Caption: Intramolecular H-bond in the enol tautomer.

IR spectroscopy can corroborate this structure. In a solution where the enol form is present, one would expect to see a broad O-H stretching band at a lower frequency (e.g., 2500-3200 cm⁻¹) due to the hydrogen bonding, and a C=O stretching frequency that is lower than a typical ketone due to conjugation and its participation in the hydrogen bond. [17][18]

Conclusion

The tautomeric equilibrium of this compound presents a rich system for fundamental and applied chemical research. The methodologies detailed in this guide, centered on ¹H NMR and UV-Vis spectroscopy, provide a robust and self-validating framework for not only quantifying the keto-enol equilibrium but also for understanding the underlying physicochemical principles that govern it. By systematically analyzing the effects of the solvent environment, researchers can gain predictive control over the tautomeric state of β-ketoamides, an essential capability for the rational design of new pharmaceuticals and functional materials.

References

- Allen, G.; Dwek, R. A. J. Chem. Soc. B 1966, 161-163.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

-

Hair, S. R., & Taylor, C. E. (1999). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 76(7), 958. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

-